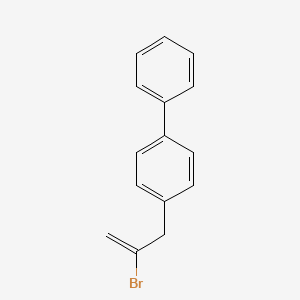

3-(4-Biphenyl)-2-bromo-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVKWVIFXGPTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Biphenyl 2 Bromo 1 Propene

Historical Evolution and Current Paradigms in Vinylic Bromide Synthesis

The synthesis of vinylic bromides, a class of organic compounds characterized by a bromine atom attached to a double-bonded carbon, has undergone significant evolution. researchgate.net Historically, methods often involved harsh reagents and lacked stereocontrol. However, modern organic synthesis has seen a paradigm shift towards more efficient, selective, and environmentally benign methodologies. researchgate.net

Contemporary approaches to vinyl bromide synthesis often utilize readily available starting materials such as ketones, alkynes, and various alcohol derivatives. researchgate.netguidechem.com Palladium-catalyzed reactions, for instance, have emerged as a powerful tool for the conversion of vinyl triflates into vinyl bromides. researchgate.net Microwave-assisted organic synthesis has also gained prominence, offering rapid and highly stereoselective preparations of (E)-vinyl bromides from 1,1-dibromoalkenes. researchgate.net Furthermore, one-pot procedures that combine bromination with other transformations, such as Sonogashira coupling, have been developed to streamline synthetic sequences. researchgate.net

Regioselective and Stereoselective Preparation of 3-(4-Biphenyl)-2-bromo-1-propene

The precise placement of the bromine atom and the control of the double bond geometry are critical in the synthesis of this compound. This requires careful consideration of both regioselectivity (where the bromine adds) and stereoselectivity (the 3D arrangement of atoms).

Strategies for the Construction of the 4-Biphenyl-Substituted Propene Moiety

The construction of the core 4-biphenyl-substituted propene structure is a key step. One common approach involves the reaction of a Grignard reagent, such as p-bromophenylmagnesium bromide, with an allyl halide like allyl bromide. This method establishes the fundamental carbon skeleton of the molecule. prepchem.com Another powerful technique is the Wittig reaction, which can be employed to form the alkene functionality from an appropriate phosphonium (B103445) salt and an aldehyde. gre.ac.uk

Stereocontrolled Installation of the Vinylic Bromine Atom

Achieving stereocontrol during the introduction of the bromine atom is paramount. Several methods can be employed to achieve this. For instance, the treatment of alkynes with specific brominating agents can lead to the stereoselective formation of vinyl bromides. The choice of reagents and reaction conditions dictates whether the resulting alkene has an E (trans) or Z (cis) configuration. researchgate.netorganic-chemistry.org Halodesilylation of vinylsilanes is another effective strategy for the stereospecific synthesis of vinyl halides. acs.org Additionally, the reaction of α,β-unsaturated carbonyl compounds with reagents like N-bromosuccinimide (NBS) can provide bromo-enones, which can then be further manipulated. organic-chemistry.org A patent describes a method for synthesizing 1,3-diphenyl-2-bromo-2-propene-1-one through the bromination of a chalcone (B49325) derivative followed by elimination of hydrogen bromide. google.com

Asymmetric Synthesis Approaches to Enantiomerically Enriched Analogs

For applications where chirality is important, the synthesis of enantiomerically enriched analogs of this compound is necessary. Asymmetric catalysis provides a powerful means to achieve this. Chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions. For example, asymmetric bromocyclization reactions, enabled by chiral phosphate (B84403) anion phase-transfer catalysis, have been developed for the enantioselective synthesis of brominated compounds. nih.gov Similarly, organocatalyzed approaches and transition metal-catalyzed reactions, such as asymmetric allylic alkylation, can be employed to introduce chirality into the molecule. nih.gov

Precursor Identification and Mechanistic Pathways for the Synthesis of this compound

The synthesis of this compound relies on the availability of suitable precursors and a thorough understanding of the underlying reaction mechanisms.

Suzuki–Miyaura Cross-Coupling in Biphenyl (B1667301) Derivatives Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the preparation of biphenyl derivatives. gre.ac.ukresearchgate.netacs.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. gre.ac.ukrsc.org

In the context of synthesizing precursors for this compound, the Suzuki-Miyaura coupling can be used to construct the biphenyl moiety itself. For instance, a brominated phenyl derivative can be coupled with a phenylboronic acid to form the biphenyl core. acs.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile and reliable method. acs.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The choice of palladium catalyst, ligand, and base can significantly influence the reaction's efficiency and selectivity. researchgate.netacs.org

Claisen-Schmidt Condensation and Related Approaches

The Claisen-Schmidt condensation represents a cornerstone in the formation of α,β-unsaturated ketones, and its principles can be extended to the synthesis of analogous structures like this compound. wikipedia.org This reaction involves the cross-aldol condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), and can often be performed under solvent-free conditions, which has been shown to lead to quantitative yields in some cases. wikipedia.orgmdpi.com

In the context of synthesizing a related chalcone, (E)-3-(biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one, researchers successfully employed a method analogous to the Claisen-Schmidt condensation. nih.gov The synthesis involved the reaction of 3-bromoacetophenone with 4-biphenylcarboxaldehyde in methanol, with a 40% potassium hydroxide solution acting as the catalyst. nih.gov This demonstrates the feasibility of coupling a biphenyl aldehyde with a halogenated reactant to form the desired propenone backbone.

For the specific synthesis of this compound, a plausible Claisen-Schmidt-type approach would involve the condensation of 4-biphenylcarboxaldehyde with a suitable bromo-propylene derivative. The choice of the brominated partner and the reaction conditions would be critical to favor the formation of the desired product over potential side reactions.

Alternative Approaches for 1-Bromo-1-propene (B1584524) Derivatives

Beyond the Claisen-Schmidt condensation, several other synthetic routes are available for the preparation of 1-bromo-1-propene derivatives. These methods often involve the direct halogenation of a propene precursor or the manipulation of a pre-existing bromo-propene structure.

One fundamental approach is the electrophilic addition of bromine (Br₂) to an alkene. masterorganicchemistry.com This reaction typically proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond to form a vicinal dibromide. libretexts.org Subsequent elimination of one equivalent of hydrogen bromide (HBr), often induced by a base, can then generate the desired vinyl bromide. For instance, 2,3-dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one can be treated with triethylamine (B128534) in dry benzene (B151609) to yield 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. nih.gov

Another strategy involves the use of 1-bromo-1-propene as a building block in cross-coupling reactions. sigmaaldrich.comglpbio.com For example, zirconium-mediated cross-coupling reactions between terminal alkynes and vinyl bromides have been developed for the selective synthesis of cyclobutene (B1205218) and 1,3-diene derivatives. glpbio.com Furthermore, 1-bromo-1-propene can be treated with n-butyllithium to generate the propynyllithium anion in situ, which can then participate in nucleophilic addition reactions. sigmaaldrich.comorgsyn.org

The synthesis of structurally similar compounds, such as 3-(4-bromophenyl)-1-propene, has been achieved through the reaction of allyl bromide with the Grignard reagent derived from p-dibromobenzene. prepchem.com This highlights the utility of organometallic coupling reactions in forming the carbon-carbon bond between the aromatic and propyl moieties.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. Key factors to consider include the choice of catalyst, solvent, base, and temperature.

In Claisen-Schmidt type reactions, the base plays a crucial role. While strong bases like sodium hydroxide and potassium hydroxide are traditionally used, studies have shown that the molar ratio of the base can be optimized to maximize yield. mdpi.com For instance, in the solvent-free synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones, 20 mol% of solid NaOH was found to be sufficient. mdpi.com The use of different bases, such as K₂CO₃ or NaH, can also significantly impact the product yield, with NaH showing superior results in some amidation reactions. researchgate.net

The choice of solvent is another critical parameter. While some Claisen-Schmidt reactions can be performed under solvent-free conditions, others may require a solvent to ensure proper mixing and heat transfer. wikipedia.orgmdpi.com The polarity and boiling point of the solvent can influence reaction rates and selectivity.

Catalyst systems are also pivotal for many synthetic transformations. For cross-coupling reactions, palladium-based catalysts are frequently employed. rsc.orgresearchgate.net The choice of the palladium source (e.g., Pd(PPh₃)₄) and ligands can dramatically affect the catalytic activity and the range of compatible functional groups. rsc.orgresearchgate.net

Temperature is a fundamental parameter that controls reaction kinetics. An increase in temperature can lead to a significant increase in product yield, even in the absence of a catalyst or base. researchgate.net However, excessively high temperatures can also lead to undesired side reactions and decomposition of the product. Therefore, careful optimization of the temperature profile is essential.

The following table summarizes the impact of various reaction conditions on the yield of related reactions, providing a framework for optimizing the synthesis of this compound.

| Parameter | Variation | Effect on Yield | Reference |

| Catalyst | Absence vs. Presence | Absence of catalyst can significantly reduce yield. | researchgate.net |

| Solvent | Solvent vs. Solvent-free | Solvent-free conditions can lead to quantitative yields in some Claisen-Schmidt reactions. | wikipedia.orgmdpi.com |

| Base | Type (e.g., NaOH, K₂CO₃, NaH) | The choice of base can have a substantial impact on yield, with NaH showing high efficiency in certain cases. | researchgate.net |

| Base Concentration | Molar Ratio | Optimizing the molar ratio of the base (e.g., 20 mol% NaOH) can be sufficient for high yields. | mdpi.com |

| Temperature | Increase | Increasing temperature can considerably enhance product yield, even without a catalyst or base. | researchgate.net |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Alkenes

The application of green chemistry principles to the synthesis of halogenated alkenes is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.org This involves the use of safer reagents, the minimization of waste, and the development of more energy-efficient reaction conditions. rsc.org

One key aspect of green halogenation is the replacement of hazardous elemental halogens (e.g., Br₂) with safer alternatives. rsc.org Oxidative halogenation methods that use halide salts (e.g., HBr) in combination with a clean oxidant like hydrogen peroxide or oxygen are considered more sustainable. rsc.org These reactions can sometimes be performed without a catalyst, with the generation of hypohalous acid (HOX) as the active halogenating agent and water as the only byproduct. rsc.org

The use of environmentally benign solvents is another cornerstone of green chemistry. Water and ethanol (B145695) are attractive "green" solvents for halogenation reactions. researchgate.netuwf.edu For instance, the synthesis of various halogenated heterocycles has been successfully achieved in ethanol using non-toxic inorganic reagents. uwf.edu

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, including the halofunctionalization of alkenes. rsc.org These reactions can often be carried out under mild conditions, reducing the need for high temperatures and harsh reagents. rsc.org This approach allows for the introduction of a halogen and another functional group across a double bond in a single step. researchgate.net

Furthermore, the development of one-pot reactions and multi-component reactions contributes to the sustainability of a synthetic process by reducing the number of steps, minimizing waste generation, and simplifying the synthesis of complex molecules from simple starting materials. researchgate.netnus.edu.sg

By incorporating these green chemistry principles, the synthesis of this compound and other halogenated alkenes can be made more environmentally friendly and economically viable.

Applications of 3 4 Biphenyl 2 Bromo 1 Propene As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures and Natural Product Scaffolds

The quest for the efficient synthesis of complex organic molecules, including those with structures inspired by natural products, relies on the availability of versatile chemical building blocks. The structure of 3-(4-biphenyl)-2-bromo-1-propene is well-suited for this purpose. The allylic bromide is a reactive handle for introducing the biphenyl-propene unit into a larger molecule through various coupling reactions.

The vinylic bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. nih.govrsc.org These reactions are fundamental in carbon-carbon bond formation and would allow for the attachment of diverse organic fragments to the propene backbone. For instance, a Suzuki-Miyaura coupling could link the vinylic carbon to an aryl or vinyl boronic acid, extending the conjugated system or introducing further points of complexity. nih.gov

Furthermore, the allylic nature of the bromide suggests its potential use in nucleophilic substitution reactions. organic-chemistry.org This allows for the introduction of a wide array of heteroatomic functional groups, which are prevalent in the structures of many natural products and other complex organic targets. The biphenyl (B1667301) group itself can influence the stereochemical outcome of reactions at the allylic position, potentially enabling diastereoselective transformations.

While direct applications in the total synthesis of specific natural products are not yet extensively documented in the literature, the inherent reactivity of the compound marks it as a promising starting material for the assembly of core structures that are common in polyketides, alkaloids, and other families of natural products. The rigid biphenyl unit can serve as a scaffold to control the spatial arrangement of other functional groups, a crucial aspect in the design of biomimetic molecules.

| Reaction Type | Reactant | Potential Product Feature | Relevance |

| Suzuki-Miyaura Coupling | Arylboronic acid | Extended aromatic system | Building complex polyaromatic structures |

| Stille Coupling | Organostannane | Diverse organic appendage | Introduction of complex side chains |

| Nucleophilic Substitution | Amine, Alcohol, Thiol | Heteroatomic functionality | Access to diverse functional group arrays |

| Heck Coupling | Alkene | Substituted diene system | Elaboration of the carbon skeleton |

Synthesis of Conjugated Systems for Advanced Materials Science Applications

The biphenyl and vinyl bromide components of this compound make it a compelling monomer for the synthesis of conjugated polymers and other materials with interesting electronic and optical properties. kennesaw.edursc.org

Conjugated polymers are of significant interest for their applications in organic electronics. The synthesis of these materials often relies on the polymerization of bifunctional monomers through cross-coupling reactions. nih.govmsstate.edu this compound can be envisioned as such a monomer. The vinyl bromide provides a reactive site for polymerization, for example, through Stille or Suzuki-Miyaura polycondensation.

The biphenyl unit would be incorporated into the polymer backbone, contributing to the rigidity and planarity of the chain, which is often desirable for efficient charge transport. The electronic properties of the resulting polymer could be tuned by copolymerizing this compound with other monomers. For instance, copolymerization with an electron-deficient monomer could lead to a donor-acceptor polymer with a smaller bandgap, which is a common strategy in the design of materials for organic photovoltaics. researchgate.net The presence of the propenyl linkage would also influence the conformation and packing of the polymer chains in the solid state, which in turn affects the material's electronic properties.

The potential for this compound to form conjugated systems extends to its use in the development of materials for optoelectronic devices. Conjugated polymers derived from this monomer could be investigated as the active layer in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Furthermore, the biphenyl-propene scaffold can be a component of smaller conjugated molecules with applications in optoelectronics. For example, related chalcone (B49325) structures containing biphenyl groups have been noted for their potential as nonlinear optical (NLO) materials. The extended π-system of the biphenyl-propene framework is a key feature for achieving large second-order hyperpolarizabilities, a prerequisite for NLO activity. The ability to further functionalize the molecule through its bromo group allows for the fine-tuning of its electronic and optical characteristics to optimize performance in devices.

| Material Class | Synthetic Approach | Key Feature from Monomer | Potential Application |

| Conjugated Polymers | Suzuki or Stille Polycondensation | Biphenyl backbone, modifiable side chain | Organic Field-Effect Transistors (OFETs) |

| Donor-Acceptor Copolymers | Copolymerization with electron-deficient monomers | Tunable bandgap | Organic Photovoltaics (OPVs) |

| Nonlinear Optical Materials | Synthesis of extended conjugated systems | Extended π-conjugation from biphenyl | Optical switching, frequency doubling |

Design and Synthesis of Novel Ligands and Catalysts

The biphenyl scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis. The axial chirality of appropriately substituted 2,2'-disubstituted biphenyls has been exploited in a multitude of highly successful chiral ligands and catalysts. durham.ac.uk The 4-biphenyl group of this compound can serve as a starting point for the elaboration into more complex ligand structures, such as bipyridyls. acs.orgacs.orgmdpi.com

Synthetic strategies often involve the functionalization of the biphenyl core to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. For example, the biphenyl unit could be further elaborated through electrophilic aromatic substitution or cross-coupling reactions to install ligating groups at the 2 and 2' positions of the biphenyl system. While the starting compound is a 4-substituted biphenyl, established synthetic routes could potentially be adapted to create ortho-functionalized derivatives.

The propene tail with its bromine atom also offers a site for tethering the biphenyl ligand to a support or for introducing additional functional groups that can modulate the steric and electronic properties of the resulting catalyst. The development of new poly(bpy) ligands, for instance, has been a focus in the design of agents for various applications, and biphenyl precursors are central to these syntheses. acs.org

| Ligand Type | Synthetic Strategy | Role of Biphenyl-Propene | Catalytic Application |

| Chiral Biphenyl Phosphines | Ortho-lithiation and phosphinylation | Biphenyl scaffold for chirality | Asymmetric Hydrogenation |

| Bipyridyl Ligands | Kröhnke or similar pyridine (B92270) synthesis | Biphenyl as a key substituent | Asymmetric Allylic Alkylation |

| Supported Catalysts | Functionalization of the propene tail | Tethering the ligand to a solid support | Heterogeneous Catalysis |

Development of Novel Heterocyclic Compounds Utilizing the Biphenyl-Propene Framework

Heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. The reactive allylic bromide of this compound provides a versatile entry point for the synthesis of a wide range of heterocyclic structures. researchgate.net

The allylic bromide can react with various dinucleophiles to form heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazoline, a five-membered nitrogen-containing heterocycle. Similarly, reaction with a substituted amidine could yield a dihydropyrimidine. The biphenyl moiety would be directly attached to the resulting heterocycle, imparting its specific steric and electronic influence. This is a powerful strategy for creating libraries of novel heterocyclic compounds with a constant biphenyl-propene-derived core but with varied heterocyclic systems.

Furthermore, intramolecular cyclization strategies could be employed. If a nucleophilic group is introduced at the ortho-position of the terminal phenyl ring of the biphenyl group, a subsequent intramolecular reaction with the allylic bromide could lead to the formation of a fused heterocyclic system. Such rigid, polycyclic structures are of interest in various areas of chemical research. The synthesis of nitrogen-containing heterocycles through C-N bond formation involving allylic electrophiles is a well-established area of synthetic chemistry. researchgate.netnih.gov

Intermediate in Medicinal Chemistry Research for Complex Molecule Generation

In the field of medicinal chemistry, the exploration of novel chemical space is crucial for the discovery of new therapeutic agents. The generation of structurally diverse small molecules for screening is a primary objective. This compound serves as an excellent starting point for creating such molecular diversity, without direct consideration of any specific biological activity or clinical outcomes.

The concept of a "pharmacophore scaffold" is central to drug design, where a core molecular structure is decorated with different functional groups to interact with a biological target. nih.gov The biphenyl-propene framework of the title compound represents a unique and relatively unexplored scaffold. The biphenyl group is a known privileged structure in medicinal chemistry, appearing in the structure of several approved drugs.

Medicinal chemists can utilize the reactivity of the 2-bromo-1-propene unit to attach a wide variety of side chains and functional groups through the cross-coupling and substitution reactions mentioned previously. This allows for the systematic modification of the molecule's size, shape, and polarity, which are key determinants of its behavior in a biological context. The ability to generate a library of derivatives from a single, advanced intermediate like this compound is a highly efficient approach in modern drug discovery research.

An in-depth examination of the chemical compound this compound requires a multi-faceted analytical approach to fully elucidate its structural and dynamic properties. Advanced spectroscopic and chromatographic techniques are indispensable in modern chemical research for providing detailed molecular-level information. This article explores the application of these sophisticated methodologies in the characterization of this compound.

Theoretical and Computational Investigations of 3 4 Biphenyl 2 Bromo 1 Propene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic compounds. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. This allows for the identification of reaction intermediates and transition states, providing a detailed understanding of reaction pathways. For 3-(4-Biphenyl)-2-bromo-1-propene, which is a potential substrate in various cross-coupling reactions, DFT can be employed to model the catalytic cycles of these transformations. iciq.orgrsc.org

For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to calculate the energies of the different steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. iciq.org By modeling these steps, it is possible to identify the rate-determining step and understand how the structure of the substrate and ligands influences the reaction rate and selectivity. researchgate.net Computational studies have highlighted the existence of multiple competing pathways in such catalytic cycles, and DFT can help in discerning the most favorable one. iciq.org The insights gained from these computational studies can guide the design of more efficient catalytic systems.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Catalyst + Base | 0.0 |

| Oxidative Addition | TS1 | +15.2 |

| Intermediate 1 | -5.7 | |

| Transmetalation | TS2 | +12.8 |

| Intermediate 2 | -10.3 | |

| Reductive Elimination | TS3 | +8.5 |

| Products | Coupled Product + Catalyst | -25.0 |

The electronic properties of a molecule, which are crucial for its reactivity, can be effectively described by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wuxiapptec.comstackexchange.comirjweb.com

For this compound, the HOMO is expected to be localized on the electron-rich biphenyl (B1667301) moiety, while the LUMO may have significant contributions from the bromo-propene fragment, particularly the C-Br antibonding orbital. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.netresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. irjweb.comresearchgate.netnih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.85 |

| Chemical Potential (μ) | -3.55 |

| Chemical Hardness (η) | 2.70 |

| Electrophilicity Index (ω) | 2.32 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular motions, and the influence of the surrounding environment, such as a solvent. nih.gov

For a flexible molecule like this compound, which has a rotational degree of freedom around the single bond connecting the two phenyl rings, MD simulations can be used to explore its conformational landscape. aip.orgmdpi.comtandfonline.com These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, by performing simulations in different explicit solvents, it is possible to investigate how solvent molecules interact with the solute and influence its conformational preferences. aip.orgscielo.brrsc.orgnih.gov The polarity of the solvent can have a significant impact on the structure of the molecule, particularly for those with polar groups. scielo.br

Quantum Chemical Studies on Carbon-Bromine Bond Energetics and Dissociation

The carbon-bromine (C-Br) bond is a key functional group in this compound, and its reactivity is largely determined by its strength. Quantum chemical calculations can provide accurate values for the bond dissociation energy (BDE) of the C-Br bond. acs.org The BDE is the enthalpy change required to break the bond homolytically, and it is a fundamental measure of bond strength. royalsocietypublishing.org

Various high-level quantum chemical methods can be employed to calculate the C-Br BDE. rsc.org These calculations can help in understanding the factors that influence the C-Br bond strength, such as the electronic effects of the biphenyl group and the substitution pattern at the double bond. acs.orgresearchgate.net The calculated BDE can be used to predict the reactivity of the molecule in reactions involving C-Br bond cleavage, such as radical reactions or reductive dehalogenation. nih.govacs.org

| Compound | C-Br Bond Dissociation Energy (kcal/mol) |

|---|---|

| CH3-Br | ~70 |

| CH2=CH-Br | ~75 |

| C6H5-Br | ~80 |

| This compound (Predicted) | ~65-70 |

Computational Design of Catalytic Systems and Ligands for this compound Transformations

Computational chemistry plays a crucial role in the rational design of new catalysts and ligands for specific chemical transformations. mdpi.com For reactions involving this compound, such as cross-coupling reactions, computational methods can be used to screen potential catalysts and ligands in silico, thereby reducing the experimental effort required. bris.ac.ukchemrxiv.org

By modeling the interaction of the substrate with different catalyst-ligand complexes, it is possible to predict which combinations will lead to the desired reactivity and selectivity. bris.ac.uk For example, DFT calculations can be used to evaluate the steric and electronic properties of different phosphine ligands in a palladium catalyst and how these properties affect the efficiency of the catalytic cycle. This computational approach allows for the targeted design of ligands that can enhance the performance of the catalyst for the transformation of this compound. iciq.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). nih.gov These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR spectra. figshare.comresearchgate.netnih.govnih.gov By comparing the calculated chemical shifts with the experimental data, it is possible to confirm the proposed structure of the molecule. Similarly, the calculation of vibrational frequencies can aid in the assignment of the bands observed in the experimental IR and Raman spectra. researchgate.net The agreement between the predicted and experimental spectra serves as a validation of the computational model and provides confidence in the other calculated properties of the molecule. github.io

Emerging Research Frontiers and Future Directions for 3 4 Biphenyl 2 Bromo 1 Propene

Development of Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For a compound like 3-(4-biphenyl)-2-bromo-1-propene, developing sustainable synthetic routes is a key research objective. Traditional syntheses for similar α-bromo-α,β-unsaturated ketones often involve multi-step processes that may use hazardous reagents and solvents. For instance, a common route involves the aldol (B89426) condensation of an aldehyde and a ketone, followed by bromination and then an elimination reaction to install the double bond and the bromine atom. A patented method for a similar compound, 1,3-diphenyl-2-bromo-2-propene-1-one, utilizes benzaldehyde (B42025) and acetophenone, followed by addition of bromine in carbon tetrachloride and subsequent elimination. google.com Another preparation for a related chalcone (B49325) derivative involves reacting the precursor with bromine in chloroform, followed by dehydrobromination using triethylamine (B128534) in benzene (B151609). nih.gov

Future research will likely focus on replacing these traditional methods with more environmentally benign alternatives. This includes the use of safer, biodegradable solvents, minimizing waste through atom-economical reactions, and employing catalytic methods to reduce the need for stoichiometric reagents.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Route | Potential Sustainable Route |

| Starting Materials | Often derived from petrochemical sources. | Sourced from renewable feedstocks. |

| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃), Benzene. google.comnih.gov | Green solvents (e.g., water, ethanol (B145695), ionic liquids, supercritical CO₂). |

| Reagents | Stoichiometric amounts of hazardous reagents like liquid bromine. google.com | Catalytic systems, use of less hazardous brominating agents (e.g., N-Bromosuccinimide). |

| Energy Input | Often requires heating for extended periods (reflux). google.com | Microwave-assisted or photo-catalyzed reactions to reduce energy consumption and reaction times. |

| Waste Generation | Produces significant amounts of inorganic salts and organic waste. | High atom economy reactions, catalytic cycles that minimize byproduct formation. |

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly, enhancing its viability for large-scale applications.

Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations

The structure of this compound features a vinyl bromide, which is a key functional group for various cross-coupling reactions. However, exploring its reactivity beyond standard transformations could unlock novel synthetic pathways. Unconventional reactivity patterns might involve its participation in cascade reactions or multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. nih.gov

MCRs like the Ugi or Passerini reactions, which typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, are known for their high atom economy and ability to generate molecular diversity. nih.gov While not yet demonstrated for this specific compound, its structural motifs could potentially be integrated into novel MCRs. Furthermore, the development of uncatalyzed transformations is a significant area of interest. The classical four-component Ugi reaction is an example of a prevalent uncatalyzed reaction with high atom economy, where the only byproduct is water. nih.gov Investigating the potential for this compound to participate in uncatalyzed cycloaddition reactions or thermal rearrangements could lead to surprising and valuable molecular scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages in terms of safety, reproducibility, and scalability. researchgate.netnih.gov These technologies provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity. researchgate.net For a molecule like this compound, both its synthesis and its subsequent use as an intermediate could be significantly enhanced by these platforms.

For example, the synthesis of ibuprofen (B1674241) from p-xylene (B151628) has been successfully demonstrated in a 3-step flow process, highlighting the power of this technology for producing valuable pharmaceutical compounds from simple starting materials. sci-hub.se Similarly, the automated synthesis of the complex drug candidate prexasertib (B560075) was achieved using a computerized continuous-flow process based on solid-phase synthesis. nih.gov Integrating the synthesis of this compound into a flow reactor could allow for safer handling of hazardous reagents and intermediates, and enable on-demand production. Subsequently, its use in further transformations, such as Suzuki or Heck cross-coupling reactions, could be streamlined in an automated, multi-step flow system. beilstein-journals.org

Table 2: Advantages of Flow Chemistry for Synthesizing and Utilizing this compound

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Inefficient, potential for thermal runaways. | Superior heat exchange due to high surface-area-to-volume ratio. |

| Mass Transfer | Often limited by stirring efficiency. | Enhanced mixing and mass transfer. |

| Safety | Large volumes of hazardous materials handled at once. | Small reactor volumes minimize risk. |

| Scalability | Difficult, often requires re-optimization ("scaling up"). | Achieved by running the system for longer ("scaling out"). |

| Optimization | Time-consuming, one-at-a-time parameter changes. | Rapid optimization through automated sequential experiments. beilstein-journals.org |

| Reproducibility | Can vary between batches and scales. | High reproducibility due to precise process control. researchgate.net |

The development of automated synthesis platforms, sometimes referred to as "molecule synthesizers," represents the next frontier, allowing for the rapid, iterative creation of small molecules with minimal human intervention. chemrxiv.org

Advanced Applications in Diverse Fields of Organic Synthesis, including Complex Drug Molecule Intermediates and Functional Materials

The unique combination of a biphenyl (B1667301) group and a bromo-alkene functionality makes this compound a highly promising precursor for advanced applications.

Complex Drug Molecule Intermediates: The biphenyl scaffold is a common feature in many pharmaceuticals. The vinyl bromide handle on the propene chain serves as a versatile point for modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of other functional groups, rapidly building molecular complexity. For instance, multi-step syntheses of drugs like flutamide (B1673489) and pretomanid (B1679085) rely on key intermediates that can be selectively functionalized. nih.gov By analogy, this compound could serve as a crucial intermediate in the synthesis of novel drug candidates targeting a range of diseases.

Functional Materials: Chalcones and related α,β-unsaturated ketones containing biphenyl groups are being investigated for their potential in materials science. A structurally similar compound, (E)-3-(Biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one, has been identified as a good candidate for non-linear optical (NLO) applications because it crystallizes in a non-centrosymmetric space group. nih.gov NLO materials are critical for technologies like optical communications and data storage. The extended π-conjugated system of this compound suggests it could also possess interesting photophysical properties, making it a target for research into organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research and development. In the context of this compound, this synergy can be applied at every stage, from synthesis planning to property prediction.

Density Functional Theory (DFT) is a computational method that can be used to predict molecular structures, reaction energies, and spectroscopic properties. For example, DFT studies have been successfully used to explore the structural properties of newly synthesized imine derivatives prepared via Suzuki cross-coupling. researchgate.net For this compound, DFT calculations could:

Predict the most likely sites for nucleophilic or electrophilic attack.

Model transition states to understand reaction mechanisms and predict product ratios.

Calculate electronic properties (e.g., HOMO-LUMO gap) to predict its potential in functional materials.

Simulate spectroscopic data (NMR, IR) to aid in experimental characterization.

Experimental work, in turn, provides the crucial data needed to validate and refine computational models. X-ray crystallography can determine the precise three-dimensional structure of the molecule or its derivatives, which can be compared with DFT-optimized geometries. nih.govnih.gov Kinetic studies of its reactions can provide activation energies that test the accuracy of calculated reaction pathways. This iterative cycle of prediction, experimentation, and refinement can significantly reduce the time and resources required to explore the full potential of this compound.

Q & A

Basic Research Question

- Debromination Byproducts : Use GC-MS or HPLC to detect dehalogenated derivatives (e.g., 3-(4-Biphenyl)-1-propene) with retention time shifts .

- Oxidation Products : FTIR to identify carbonyl stretches (~1700 cm) from unintended alkene oxidation .

- Cross-Coupling Residuals : ICP-OES to quantify residual palladium catalysts from Suzuki reactions .

What strategies are effective in resolving contradictory spectroscopic data during characterization?

Advanced Research Question

- Multi-Technique Validation : Cross-validate NMR, crystallography, and computational data (e.g., DFT calculations for C chemical shifts) to resolve ambiguities .

- Isotopic Labeling : Use deuterated solvents or H-labeled analogs to distinguish overlapping proton signals .

- Error Analysis : Quantify signal-to-noise ratios in MS/MS fragmentation patterns to identify low-abundance contaminants .

How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

- Electrophilicity Enhancement : The electron-withdrawing bromine increases the alkene's susceptibility to nucleophilic attack, facilitating Heck reactions .

- Steric Effects : Bulky biphenyl groups may slow down coupling kinetics; kinetic studies under varying Pd catalyst loads (0.5–2 mol%) are recommended .

- Halogen Exchange : Bromine can be replaced via Ullmann or Buchwald-Hartwig reactions to introduce amines or aryl groups .

What computational methods are suitable for predicting the electronic properties of this compound for material science applications?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and polarizability .

- Molecular Dynamics (MD) : Simulate thermal stability in polymer matrices by analyzing bond dissociation energies (BDEs) of the C-Br bond .

- QSAR Modeling : Correlate substituent effects (e.g., biphenyl vs. phenyl) with optoelectronic properties for OLED design .

How can the biological activity of this compound be systematically evaluated?

Advanced Research Question

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Docking Studies : Use AutoDock Vina to predict binding affinities to cancer targets (e.g., EGFR kinase) based on bromoalkene interactions .

- Toxicity Profiling : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .

Notes on Evidence Utilization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.